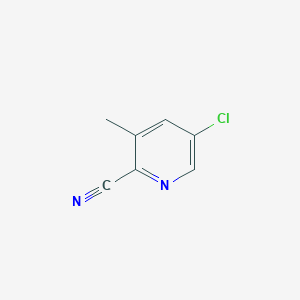

5-Chloro-3-methylpyridine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVNWFZJNYBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619016 | |

| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156072-84-3 | |

| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-methylpyridine-2-carbonitrile physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| CAS Number | 156072-84-3 | [1][3] |

| Predicted Boiling Point | 215.2 ± 35.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.43 ± 0.1 g/cm³ | [4] |

| Predicted pKa | -5.03 ± 0.20 | [4] |

| Predicted Solubility | Data not available. Expected to have low solubility in water and be soluble in organic solvents like ethyl acetate and dichloromethane based on its structure and the solvents used in its synthesis. | |

| Appearance | White to off-white solid | [4] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a method for its synthesis has been described.

Synthesis of this compound[3]

This protocol outlines a palladium-catalyzed cyanation reaction.

Materials:

-

2-Bromo-5-chloro-3-methylpyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylacetamide (DMA)

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 2-Bromo-5-chloro-3-methylpyridine in dimethylacetamide, add zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.

-

Heat the reaction mixture to 110 °C and maintain for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and perform an extraction with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of 0-60% ethyl acetate in hexane to yield this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Disclaimer: The physical property data presented in this guide are based on computational predictions and should be used as estimations. Experimental verification is recommended for precise applications. The provided synthesis protocol is a summary of a literature procedure and should be adapted and optimized with appropriate laboratory safety precautions.

References

A Comprehensive Technical Guide to 5-Chloro-3-methylpyridine-2-carbonitrile (CAS 156072-84-3)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 5-Chloro-3-methylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry. This document consolidates available data on its chemical properties, synthesis, and potential applications, presenting it in a structured format for easy reference by researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid, nitrogen-containing heterocyclic compound.[1] Its chemical structure and properties make it a valuable intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 156072-84-3 | [2][3] |

| Molecular Formula | C₇H₅ClN₂ | [2][3] |

| Molecular Weight | 152.58 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [2][4] |

| Storage | Room temperature, in a dry, sealed container under an inert atmosphere. | [1][2] |

| SMILES | N#CC1=NC=C(Cl)C=C1C | [2] |

| InChI Key | WUVNWFZJNYBPIJ-UHFFFAOYSA-N | [1] |

Table 2: Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [2] |

| LogP | 1.9151 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound involves a palladium-catalyzed cyanation of a brominated pyridine precursor.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described below, based on available literature.[5]

Materials:

-

2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol)

-

Zinc cyanide (8.30 mL, 131 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (4.99 g, 5.45 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6.04 g, 10.90 mmol)

-

Dimethylacetamide (DMA) (40 mL)

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 2-Bromo-5-chloro-3-methylpyridine in dimethylacetamide, add zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.[5]

-

Heat the reaction mixture to 110 °C and stir for 4 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[5]

-

Combine the organic phases and concentrate under reduced pressure.[5]

-

Purify the resulting residue by silica gel column chromatography, eluting with a 0-60% ethyl acetate/hexane gradient.[5]

-

The final product, 2-cyano-3-methyl-5-chloropyridine, is obtained with a reported yield of 76%.[5]

Product Characterization: The product can be detected by LC/MS (ESI+) with an observed m/z = 153.1 ([M+H]+).[5]

Reactivity

The nitrile group of this compound can undergo various chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis to 5-Chloro-3-methylpicolinic acid

This protocol details the hydrolysis of the nitrile to a carboxylic acid.[6]

Materials:

-

5-Chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)

-

Ethanol (100 mL)

-

5.0 N Sodium hydroxide (110 mL, 550 mmol)

-

5 N Hydrochloric acid

-

Ethyl acetate

Procedure:

-

To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, add 5.0 N NaOH.[6]

-

Reflux the resulting mixture at 90°C for 18 hours.[6]

-

After cooling to room temperature, concentrate the reaction mixture.[6]

-

Dilute with water and adjust the pH of the solution to 4 with 5N HCl, leading to the precipitation of a solid.[6]

-

Filter the solid. The filtrate can be further extracted with ethyl acetate after re-acidification to pH 4.[6]

-

Combine all solid products and dry in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid (89% yield).[6]

Product Characterization: The product can be analyzed by LC/MS (ESI+) showing m/z = 172.0 (M+H) and by ¹H NMR (400 MHz, CDCl₃) δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H).[6]

Spectroscopic Data

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[8] The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of chloro, methyl, and cyano functionalities on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block for creating diverse molecular libraries for drug discovery.

While specific drug candidates synthesized from this intermediate are not explicitly detailed in the available literature, its structural motifs are common in compounds targeting a wide range of biological targets. The nitrile group, in particular, is a bioisostere for various functional groups and can participate in key binding interactions with protein targets.

Safety Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Safety data available from various chemical suppliers.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a wide array of more complex molecules. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to leverage its potential in their synthetic endeavors. Further research into its applications and the biological activity of its derivatives is warranted to fully explore its utility in the development of new therapeutic agents.

References

- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 2. This compound | 156072-84-3 [chemicalbook.com]

- 3. This compound | C7H5ClN2 | CID 21864563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound(156072-84-3) 1H NMR [m.chemicalbook.com]

- 8. This compound | 156072-84-3 | INDOFINE Chemical Company [indofinechemical.com]

In-Depth Technical Guide: Molecular Weight of 5-Chloro-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of 5-Chloro-3-methylpyridine-2-carbonitrile, a compound of interest in chemical research and pharmaceutical development.

Molecular Identity

-

Systematic Name: this compound

-

Common Synonyms: 5-CHLORO-2-CYANO-3-METHYLPYRIDINE, 5-CHLORO-3-METHYLPICOLINONITRILE[1]

-

CAS Number: 156072-84-3[1]

Molecular Formula and Weight

The molecular formula for this compound is C₇H₅ClN₂.[1] Its molecular weight is 152.58 g/mol .[1][2]

The molecular weight is a critical parameter in experimental and theoretical work, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the interpretation of various analytical data, including mass spectrometry.

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on the atomic masses of each element is detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 152.581 |

Standard atomic weights are sourced from IUPAC recommendations.

Logical Relationship of Molecular Weight Determination

The determination of a compound's molecular weight is a foundational step in its characterization. The logical flow from elemental composition to the final molecular weight is illustrated in the diagram below.

Caption: Workflow for calculating molecular weight.

References

Elucidation of the Molecular Structure of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of 5-chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The elucidation is based on a multi-pronged approach employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document details the interpretation of spectral data and provides standardized experimental protocols for reproducibility.

Compound Overview

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 156072-84-3 |

| Canonical SMILES | CC1=CC(=C(N=C1)C#N)Cl |

| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile |

Structural Elucidation through Spectroscopic Analysis

The structural confirmation of this compound is achieved through the combined interpretation of mass spectrometry, infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form, [M+H]⁺.

Table 1: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₇H₅ClN₂ + H]⁺ | 153.02 | 153.1 |

The observed mass-to-charge ratio of 153.1 corresponds to the protonated molecule, confirming the molecular weight of 152.58 g/mol .[1] The presence of a chlorine atom would be further evidenced by a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The key vibrational frequencies are indicative of the carbon-nitrogen triple bond of the nitrile group, the aromatic pyridine ring, and the methyl group.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2240 - 2220 |

| Aromatic C=C and C=N | Ring Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| C-Cl | Stretching | 800 - 600 |

The presence of a sharp, strong absorption band in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group. The characteristic absorptions for the aromatic ring and C-H bonds further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show two distinct signals for the aromatic protons and one signal for the methyl group protons, consistent with the substitution pattern of the pyridine ring.

Table 3: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.8 - 8.2 | Doublet (d) | 1H |

| H-6 | 8.4 - 8.7 | Doublet (d) | 1H |

| -CH₃ | 2.4 - 2.7 | Singlet (s) | 3H |

The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The methyl protons at position 3 will appear as a singlet as they have no adjacent protons.

The carbon-13 NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in unique chemical environments.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 130 - 135 |

| C-3 | 140 - 145 |

| C-4 | 138 - 142 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

| -C≡N | 115 - 120 |

| -CH₃ | 18 - 22 |

The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring. The quaternary carbons (C-2, C-3, C-5) and the nitrile carbon will typically show lower intensity peaks compared to the carbons bearing protons.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a cyanation reaction of a corresponding halo-pyridine precursor. A general workflow for its synthesis and subsequent structural confirmation is outlined below.

References

Spectroscopic Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3). Due to the limited availability of public data, this document focuses on the available mass spectrometry information and outlines the standard experimental protocols for acquiring a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Core Spectroscopic Data

While comprehensive, publicly available datasets for ¹H NMR, ¹³C NMR, and IR spectroscopy remain elusive, the following tables summarize the known and expected spectroscopic characteristics of this compound.

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this compound. The primary data point available is the protonated molecule, which is consistent with the compound's molecular weight.

| Parameter | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Ionization Mode | ESI+ | [2] |

| Observed m/z | 153.1 ([M+H]⁺) | [2] |

¹H NMR Spectroscopy Data (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | 7.8 - 8.2 | Doublet | 1H |

| H-6 | 8.4 - 8.8 | Doublet | 1H |

| -CH₃ | 2.4 - 2.7 | Singlet | 3H |

¹³C NMR Spectroscopy Data (Predicted)

Specific experimental ¹³C NMR data is not currently available in the public domain. The table below outlines the expected chemical shifts for the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C≡N) | 115 - 120 |

| C-3 (-C-CH₃) | 135 - 140 |

| C-4 | 138 - 142 |

| C-5 (-C-Cl) | 130 - 135 |

| C-6 | 150 - 155 |

| -CH₃ | 18 - 22 |

| C≡N | 117 - 122 |

Infrared (IR) Spectroscopy Data (Predicted)

A full experimental IR spectrum is not publicly accessible. The following table lists the expected characteristic absorption bands based on the functional groups present in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C≡N (nitrile) | 2220 - 2260 | Strong, sharp |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-Cl | 700 - 850 | Strong |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the key spectroscopic data for pyridine-based compounds like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 153.1) and subject it to collision-induced dissociation (CID) to generate product ions.

-

Record the mass-to-charge ratios (m/z) of the parent and fragment ions.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Navigating the Spectral Landscape: An In-depth Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile's NMR Spectrum

For Immediate Release

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the compound's structural features through ¹H and ¹³C NMR spectroscopy.

Introduction

This compound (C₇H₅ClN₂) is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Understanding its precise chemical structure is paramount for its application in drug design and development. NMR spectroscopy is an unparalleled tool for elucidating the molecular architecture of such compounds in solution. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, detailed assignments, and a standard experimental protocol for data acquisition.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra at the time of this publication, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions provide a robust framework for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit two distinct signals corresponding to the aromatic protons and the methyl group protons.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.8 | Doublet | 1H | Aromatic CH |

| H-6 | ~8.5 | Doublet | 1H | Aromatic CH |

| -CH₃ | ~2.5 | Singlet | 3H | Methyl Group |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to show seven unique signals, corresponding to each carbon atom in the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~115 | Quaternary Carbon (C-CN) |

| C-3 | ~135 | Quaternary Carbon (C-CH₃) |

| C-4 | ~140 | Aromatic CH |

| C-5 | ~130 | Quaternary Carbon (C-Cl) |

| C-6 | ~150 | Aromatic CH |

| -CN | ~118 | Nitrile Carbon |

| -CH₃ | ~20 | Methyl Carbon |

Structural Elucidation and Spectral Interpretation

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrile and chloro groups, as well as the nitrogen atom in the pyridine ring, leads to a general deshielding of the aromatic protons and carbons, shifting their signals downfield.

The methyl group, being an electron-donating group, is expected to resonate in the upfield region of the ¹H NMR spectrum as a singlet, as it has no adjacent protons to couple with. The two aromatic protons, H-4 and H-6, are predicted to appear as doublets due to coupling with each other. The distinct chemical shifts for H-4 and H-6 arise from their different positions relative to the substituents on the pyridine ring.

In the ¹³C NMR spectrum, the quaternary carbons (C-2, C-3, and C-5) and the nitrile carbon are readily distinguishable from the protonated aromatic carbons (C-4 and C-6) and the methyl carbon. The chemical shifts of the ring carbons are significantly affected by the attached functional groups.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and good line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

5. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase and baseline correction should be applied to the resulting spectrum.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Molecular structure and predicted NMR assignments for this compound.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. The predicted ¹H and ¹³C NMR data, coupled with the detailed spectral interpretation and a standardized experimental protocol, offer a valuable resource for researchers working with this compound. The provided visualization further aids in correlating the molecular structure with the expected NMR signals. Accurate structural confirmation through experimental NMR analysis is a critical step in the utilization of this versatile chemical building block for the advancement of pharmaceutical and chemical research.

Spectroscopic Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for the heterocyclic compound 5-Chloro-3-methylpyridine-2-carbonitrile. This compound is of interest in medicinal chemistry and drug development due to its pyridine core, a common scaffold in pharmacologically active molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

Mass Spectrometry Analysis

Mass spectrometry of this compound was performed using Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) in positive ion mode. The analysis yielded a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 153.1.[1] This finding is consistent with the compound's molecular weight of 152.58 g/mol . Due to the presence of a chlorine atom, the isotopic pattern of the molecular ion peak is expected to show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

| Parameter | Value | Technique |

| Molecular Formula | C₇H₅ClN₂ | - |

| Molecular Weight | 152.58 g/mol | - |

| Ion | [M+H]⁺ | LC/MS (ESI+) |

| m/z | 153.1 | LC/MS (ESI+) |

Infrared Spectroscopy Analysis

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Nitrile (C≡N) | 2240 - 2220 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=N/C=C | 1600 - 1450 | Ring Stretching |

| Methyl (C-H) | 2975 - 2950 and 2885 - 2865 | Asymmetric and Symmetric Stretching |

| C-Cl | 800 - 600 | Stretching |

The nitrile group is expected to exhibit a sharp, medium-intensity peak in the 2240-2220 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring will likely appear above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching of the methyl group should be observable in the 2975-2865 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the mass spectrometry and infrared spectroscopy data for a solid organic compound like this compound.

Mass Spectrometry (LC/MS) Protocol

-

Sample Preparation: A small amount of the purified solid this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or high ng/mL range with the initial mobile phase solvent.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument. A C18 reversed-phase column is commonly used. A gradient elution is employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Ionization: The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied to the ESI needle, causing the formation of charged droplets that desolvate to produce gas-phase ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared Spectroscopy (ATR-FTIR) Protocol

-

Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the Fourier-Transform Infrared (FTIR) spectrometer is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Spectrum Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it interacts with the sample at the surface. The attenuated IR beam is then directed to the detector.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.

References

In-depth Technical Guide: Solubility of 5-Chloro-3-methylpyridine-2-carbonitrile in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented physicochemical properties of 5-Chloro-3-methylpyridine-2-carbonitrile. Specifically, there is a notable absence of quantitative data regarding its solubility in common organic solvents. This guide addresses the current state of knowledge and outlines the general experimental protocols that would be necessary to determine these crucial parameters. While direct solubility data is not available, this document serves as a foundational resource for researchers requiring this information for applications such as reaction optimization, purification, and formulation development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro, methyl, and cyano groups, suggest a nuanced solubility profile that would be highly dependent on the nature of the solvent. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. However, a thorough search of established chemical databases and scientific literature has not yielded specific quantitative solubility data for this compound.

Theoretical Solubility Considerations

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." The molecular structure of this compound (Figure 1) provides clues to its expected solubility:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the cyano group (-C≡N) introduces polarity.

-

Aprotic Nature: The molecule lacks hydrogen bond donating capabilities but can act as a hydrogen bond acceptor at the nitrogen atom and the nitrile group.

-

Nonpolar Features: The methyl group and the aromatic ring contribute to its nonpolar character.

Based on these features, it is anticipated that this compound would exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.

Figure 1. Chemical Structure of this compound

Experimental Protocols for Solubility Determination

In the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method (Isothermal Equilibrium)

This is a classical and reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in multiple solvents simultaneously and requires less compound than the gravimetric method.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble) are prepared. These standards are then injected into an HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Saturated solutions are prepared as described in the gravimetric method (steps 1-3).

-

Dilution: A known volume of the clear, saturated supernatant is withdrawn and diluted with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

Data Presentation

As no quantitative data is currently available, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |

| Heptane | 25 | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While a definitive guide on the solubility of this compound in organic solvents cannot be provided due to the lack of published experimental data, this document offers a comprehensive overview of the necessary theoretical considerations and experimental protocols. Researchers are encouraged to use the provided methodologies to determine the solubility of this compound in solvents relevant to their work. The generation and dissemination of such data will be of significant value to the scientific community.

An In-depth Technical Guide to the Storage and Handling of 5-Chloro-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe storage and handling procedures for 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Properties and Identification

This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a chloro, a methyl, and a nitrile group. These functional groups contribute to its reactivity and potential hazards.

| Property | Value | Source |

| CAS Number | 156072-84-3 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][3] |

| Molecular Weight | 152.58 g/mol | [1][3] |

| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile | [1][3] |

| Purity | ≥98% | [3] |

| Storage Temperature | Room Temperature | [3] |

Note: Detailed physical properties such as melting point, boiling point, and density are not consistently available in public sources and should be confirmed by consulting the Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification and Safety Precautions

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally similar compounds and general knowledge of substituted pyridines and nitriles indicate several potential hazards. The compound should be handled with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

General Safety and Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4] Contaminated clothing should be removed and washed before reuse.

Storage and Disposal

Proper storage is essential to maintain the quality of this compound and to prevent accidents.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The recommended storage temperature is room temperature.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is a valuable building block in organic synthesis. Below is a general protocol for its use as a reactant in a nucleophilic substitution reaction, a common application for such intermediates.

Example Protocol: Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid

This protocol is adapted from a known synthetic route.[5]

Materials:

-

This compound

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH) solution

-

5 N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL) in a round-bottom flask, add 5.0N NaOH solution (110 ml, 550 mmol).[5]

-

Heat the mixture to reflux at 90°C for 18 hours.[5]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[5]

-

Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.[5]

-

Filter the precipitated solid.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Visualizing Workflows

To aid in understanding the handling and experimental processes, the following diagrams have been created using the DOT language.

Caption: General laboratory handling workflow for chemical synthesis.

Caption: First aid decision tree for accidental exposure.

References

5-Chloro-3-methylpyridine-2-carbonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

An In-depth Examination of a Versatile Pyridine Intermediate in Pharmaceutical and Agrochemical Research

Abstract

5-Chloro-3-methylpyridine-2-carbonitrile is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of chloro, methyl, and cyano functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the construction of novel compounds with potential applications in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its role as a key precursor in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

This compound, with the CAS number 156072-84-3, is a solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Solid | [1] |

| CAS Number | 156072-84-3 | [2] |

| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (ESI+) | m/z = 153.1 ([M+H]⁺) | [3] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves a palladium-catalyzed cyanation of a corresponding bromopyridine precursor.

Experimental Protocol: Palladium-Catalyzed Cyanation

This procedure details the synthesis from 2-Bromo-5-chloro-3-methylpyridine.

Materials:

-

2-Bromo-5-chloro-3-methylpyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylacetamide (DMA)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (40 mL), add zinc cyanide (8.30 mL, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol).[3]

-

Heat the reaction mixture to 110 °C and maintain for 4 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[3]

-

Combine the organic phases and concentrate under reduced pressure.[3]

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-60% ethyl acetate in hexane, to yield this compound (25.4 g, 166 mmol, 76% yield).[3]

Diagram 1: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile intermediate for the introduction of the 5-chloro-3-methyl-2-pyridyl moiety into various molecular scaffolds. The cyano and chloro groups offer orthogonal reactivity, allowing for selective transformations.

Hydrolysis of the Nitrile Group

The cyano group can be readily hydrolyzed to a carboxylic acid, which can then participate in a variety of coupling reactions.

Materials:

-

This compound (5-chloro-3-methylpicolinonitrile)

-

Ethanol (EtOH)

-

5.0 N Sodium hydroxide (NaOH) solution

-

5 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).[4]

-

Reflux the resulting mixture at 90 °C for 18 hours.[4]

-

After cooling to room temperature, concentrate the reaction mixture.[4]

-

Dilute the residue with water and adjust the pH of the solution to 4 by adding 5 N HCl.[4]

-

Filter the precipitated solid and set it aside.[4]

-

Extract the filtrate with ethyl acetate.[4]

-

Acidify the aqueous layer again to pH 4 with 5 N HCl and extract with ethyl acetate.[4]

-

Combine all ethyl acetate extracts, dry, and concentrate.[4]

-

Combine the solid obtained from filtration and the concentrated extracts and dry in a high vacuum oven at 40 °C for 12 hours to give 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield).[4]

Diagram 2: Hydrolysis of this compound

Caption: Reaction workflow for the hydrolysis of the nitrile group.

Role in Drug Discovery and Development

While direct incorporation of this compound into marketed drugs is not widely documented, its structural motifs are present in various bioactive molecules. Furthermore, it serves as a precursor to key intermediates in the synthesis of pharmaceuticals.

Precursor to a Key Intermediate for Nevirapine Synthesis

A structurally related compound, 3-amino-2-chloro-4-methylpyridine, is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While not a direct synthetic route, the chemical functionalities present in this compound suggest its potential as a starting material for the synthesis of such intermediates, likely involving reduction of the nitrile to an amine and subsequent transformations.

Diagram 3: Potential Synthetic Logic to Nevirapine Intermediate

Caption: Conceptual pathway to a key pharmaceutical intermediate.

The mechanism of action of Nevirapine involves the non-competitive inhibition of HIV-1 reverse transcriptase, an essential enzyme for viral replication.

Diagram 4: Simplified HIV-1 Reverse Transcriptase Inhibition Pathway

References

Reactivity Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methylpyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a nitrile moiety on a pyridine ring, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key chemical transformations, and potential applications in the synthesis of biologically active molecules. This document includes detailed experimental protocols for pivotal reactions, summarized quantitative data in tabular format, and visual representations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Functionalized pyridines, such as this compound, serve as crucial intermediates in the synthesis of complex molecular architectures. The interplay of the electron-withdrawing nitrile group and the chloro substituent, along with the electron-donating methyl group, defines the regioselectivity and reactivity of the pyridine ring, making it a subject of interest for synthetic chemists. This guide aims to be a comprehensive resource on the chemical reactivity of this compound, providing practical insights for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 156072-84-3 | [1] |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [2] |

Synthesis of this compound

The most commonly reported synthesis of this compound involves a cyanation reaction of a corresponding bromopyridine derivative.

Synthesis via Cyanation of 2-Bromo-5-chloro-3-methylpyridine

A robust method for the synthesis of the title compound is the palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine using zinc cyanide.

Experimental Protocol

To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (DMA, 40 mL) is added zinc cyanide (15.4 g, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol). The reaction mixture is heated to 110 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (0-60% ethyl acetate/hexane gradient) to afford this compound as a solid (25.4 g, 166 mmol, 76% yield).

Reactivity Profile

The reactivity of this compound is governed by the three functional groups attached to the pyridine ring. The nitrile group can undergo hydrolysis or reduction. The chlorine atom is susceptible to nucleophilic aromatic substitution, and the pyridine ring itself can participate in cycloaddition reactions, although this is less common.

Hydrolysis of the Nitrile Group

The nitrile group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid. This transformation is a key step in the synthesis of various derivatives.

To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), a 5.0 N aqueous solution of sodium hydroxide (110 mL, 550 mmol) is added. The resulting mixture is heated to reflux at 90 °C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated. The residue is diluted with water, and the pH is adjusted to 4 by the addition of 5N HCl. The precipitated solid is collected by filtration. The filtrate is extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and extracted again with ethyl acetate. The combined organic extracts are dried and concentrated. The solids from all steps are combined and dried under high vacuum at 40 °C for 12 hours to give 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield).

Reduction of the Nitrile Group

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. A solution of this compound in anhydrous THF is added dropwise to the stirred suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-chloro-3-methylpyridin-2-yl)methanamine, which can be further purified by distillation or chromatography.

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAAr), although it is generally less reactive than a chloro substituent at the 2- or 4-positions. The electron-withdrawing effect of the nitrile group at the 2-position can facilitate this reaction. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the chloride. Reaction conditions typically involve heating in the presence of a base.

Cycloaddition Reactions

The pyridine ring system can, in principle, participate in cycloaddition reactions such as Diels-Alder or 1,3-dipolar cycloadditions, leading to the formation of bicyclic or more complex heterocyclic systems. However, the aromaticity of the pyridine ring makes it a relatively unreactive diene or dipolarophile. These reactions often require harsh conditions or specific activation of the pyridine ring. No specific examples of cycloaddition reactions involving this compound were found in the performed search.

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound.

| Spectroscopic Data | Values | Reference |

| ¹H NMR | Spectral data available. | [3] |

| ¹³C NMR | Spectral data available. | [3] |

| Mass Spectrometry (MS) | m/z = 153.1 ([M+H]⁺) | |

| Infrared (IR) | Spectral data available. | [3] |

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. The functional handles on the molecule allow for diverse chemical modifications, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, derivatives of this scaffold have been explored for their potential as modulators of neuronal nicotinic acetylcholine receptors, which are targets for a range of neurological disorders. One notable example is the use of related 2-chloropyridine derivatives in the synthesis of compounds like ABT-594, a potent analgesic agent.[4][5]

Conclusion

This compound is a synthetically versatile building block with a rich reactivity profile. The presence of three distinct functional groups allows for a wide range of chemical transformations, including hydrolysis and reduction of the nitrile group, and nucleophilic substitution of the chlorine atom. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols and available quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development. Further exploration of the reactivity of this compound, particularly in the realm of cycloaddition and cross-coupling reactions, could unveil new avenues for the construction of complex heterocyclic systems.

References

- 1. This compound | 156072-84-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound(156072-84-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-Chloro-3-methylpyridine-2-carbonitrile, a significant intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] Its structure incorporates a chlorinated pyridine ring with methyl and nitrile functional groups, making it a versatile building block for the synthesis of more complex molecules.

Synthetic Routes and Key Starting Materials

The primary and most direct method for the synthesis of this compound involves a cyanation reaction of a halogenated precursor. The key starting material for this route is 2-Bromo-5-chloro-3-methylpyridine.

Route 1: Cyanation of 2-Bromo-5-chloro-3-methylpyridine

This synthetic approach utilizes a palladium-catalyzed cyanation reaction, a common and effective method for introducing a nitrile group onto an aromatic ring.

Reaction Scheme:

Caption: Palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine.

Key Starting Materials and Reagents:

| Starting Material/Reagent | Role | Supplier Example |

| 2-Bromo-5-chloro-3-methylpyridine | Precursor | --- |

| Zinc Cyanide (Zn(CN)₂) | Cyanating Agent | --- |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Catalyst | --- |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand | --- |

| Dimethylacetamide (DMA) | Solvent | --- |

Experimental Protocol:

A detailed experimental procedure for the cyanation of 2-Bromo-5-chloro-3-methylpyridine is described as follows[3]:

-

To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (40 mL), add zinc cyanide (8.30 mL, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol).

-

Heat the reaction mixture to 110 °C and maintain for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a 0-60% ethyl acetate/hexane gradient, to yield the final product.

Quantitative Data:

| Product | Yield | Purity | Analytical Method |

| This compound | 76% (25.4 g, 166 mmol) | Not Specified | LC/MS (ESI+) m/z = 153.1 ([M+H]+) |

Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The synthesis of the key precursor, 2-chloro-5-methylpyridine, can be achieved through various methods. One common industrial method involves the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.

Route 2: Synthesis of 2-Chloro-5-methylpyridine from 5-methyl-3,4-dihydro-2(1H)-pyridone

This multi-step process involves the formation of a dihydropyridone intermediate, followed by halogenation and dehydrohalogenation.

Workflow Diagram:

References

Methodological & Application

Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid from 5-Chloro-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid via the hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile. The synthesis involves a robust and high-yielding basic hydrolysis method. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible procedure for obtaining this valuable pyridine derivative.

Introduction

5-Chloro-3-methyl-pyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features make it a versatile intermediate for the development of novel bioactive molecules. The reliable and efficient synthesis of this compound is therefore of significant interest. This application note details a proven method for the preparation of 5-Chloro-3-methyl-pyridine-2-carboxylic acid from its corresponding nitrile precursor, this compound, through basic hydrolysis.

Reaction Scheme

The overall reaction involves the conversion of the nitrile group of this compound to a carboxylic acid functionality using sodium hydroxide.

Caption: Reaction scheme for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid.

Experimental Protocol

This protocol is based on a reported literature procedure and has been optimized for high yield and purity.[1]

Materials:

-

5-Chloro-3-methylpicolinonitrile (starting material)

-

Ethanol (EtOH)

-

5.0 N Sodium Hydroxide (NaOH) solution

-

5.0 N Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

-

High vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 24.0 g (157 mmol) of 5-chloro-3-methylpicolinonitrile in 100 mL of ethanol.

-

Addition of Base: To the solution, add 110 mL of 5.0 N NaOH solution (550 mmol).

-

Reflux: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.

-

Cooling and Concentration: After 18 hours, cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.

-

Acidification and Precipitation: Dilute the concentrated mixture with water. Adjust the pH of the solution to 4 by the careful addition of 5N HCl. A solid precipitate should form.

-

First Filtration: Filter the precipitated solid and set it aside.

-

Extraction: Extract the filtrate with ethyl acetate (EtOAc) twice.

-

Second Acidification and Extraction: Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate twice.

-

Combine and Dry: Combine all the ethyl acetate extracts. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Final Concentration and Drying: Filter to remove the drying agent and concentrate the ethyl acetate solution under reduced pressure. Combine this solid with the solid obtained from the initial filtration.

-

Final Product Drying: Dry the combined solids in a high vacuum oven at 40°C for 12 hours to obtain the final product, 5-chloro-3-methylpicolinic acid.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis.[1]

| Parameter | Value |

| Starting Material | 5-Chloro-3-methylpicolinonitrile |

| Starting Amount | 24.0 g (157 mmol) |

| Product | 5-Chloro-3-methylpicolinic acid |

| Product Amount | 24.1 g (140 mmol) |

| Yield | 89% |

| Analytical Data | |

| LC/MS (ESI+) | m/z = 172.0 (M+H) |

| ¹H NMR (400 MHz, CDCl₃-d) | δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and work-up procedure.

Caption: Workflow for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid.

Discussion

The described protocol provides an efficient method for the hydrolysis of this compound. The use of basic conditions with sodium hydroxide in an ethanol-water mixture effectively drives the reaction to completion.[1][2] The extended reflux time of 18 hours ensures the complete conversion of the nitrile to the corresponding carboxylate salt.[1]

The work-up procedure is designed to maximize the recovery of the product. The initial acidification precipitates a significant portion of the product, which is collected by filtration. Subsequent extractions of the acidic aqueous layer with ethyl acetate allow for the recovery of any dissolved product, thereby contributing to the high overall yield. The final

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Chloro-3-methylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-chloro-3-methylpyridine-2-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under mild conditions. For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The chloro-substituent serves as a reactive handle for various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The pyridine nitrogen and the nitrile group can influence the reactivity of the substrate and the choice of catalytic system.

Core Coupling Reactions and Data

The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound. The tables summarize representative reaction conditions and yields for each type of coupling, providing a clear and structured overview for easy comparison of different synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85¹ |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene | 100 | 12 | ~90² |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 8 | ~88² |

| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 110 | 12 | ~75¹ |

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1] ²Yields are generalized based on common Suzuki coupling conditions for chloropyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[2][3]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High³ |

| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | 1,4-Dioxane | 100 | 12 | ~85⁴ |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 90 | 16 | ~80⁴ |

| 4 | Pyrrolidine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | Toluene | 100 | 10 | High³ |

³Yields are generalized based on established methodologies for similar bromopyridine substrates.[4] ⁴Represents typical yields for Buchwald-Hartwig amination of chloropyridines.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of substituted alkynes.